7-Demethylpiericidin a1
CAS No.:
Cat. No.: VC1844029
Molecular Formula: C24H35NO4
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H35NO4 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,9,11-trimethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C24H35NO4/c1-8-17(3)21(26)18(4)13-11-9-10-12-16(2)14-15-20-19(5)22(27)23(28-6)24(25-20)29-7/h8-11,13-14,18,21,26H,12,15H2,1-7H3,(H,25,27)/b10-9+,13-11+,16-14+,17-8+/t18-,21+/m1/s1 |
| Standard InChI Key | HVSNZEPHFYYIKC-YIOFYXMNSA-N |
| Isomeric SMILES | C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O |
| Canonical SMILES | CC=C(C)C(C(C)C=CC=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |
Introduction
Discovery and Isolation of 7-Demethylpiericidin A1
7-Demethylpiericidin A1, also designated as SN-198-D (1), represents a novel member of the piericidin family. It was isolated along with another new piericidin derivative, 7-Demethyl-3'-rhamnopiericidin A1 (SN-198-B (2)), from the fermentation broth of Streptomyces sp. SN-198 . The discovery of these compounds emerged from a screening program aimed at identifying new antitumor antibiotics .
The isolation procedure, as described by Kimura et al., involved cultivating the producing microorganism at 27°C for 96 hours in a 30-liter jar fermentor containing a complex medium. The active principles were extracted with ethyl acetate from the filtered broth and aqueous acetone extract of the mycelium. Activity was traced by cytotoxicity against KB cells and growth inhibition against various bacteria. Purification was achieved through a series of chromatographic steps, ultimately yielding 7-Demethylpiericidin A1 (28 mg) as a yellowish oil .
Chemical Structure and Properties
7-Demethylpiericidin A1 (SN-198-D) exhibits a molecular formula of C₂₄H₃₅NO₄, as determined by high-resolution FAB-MS analysis, which is CH₂ smaller than the formula of Piericidin A1 (C₂₅H₃₇NO₄) . This difference corresponds to the absence of the methyl group at position C7 in the structure.
Table 1: Comparative ¹H NMR Chemical Shifts of 7-Demethylpiericidin A1 and Related Compounds
| Position | SN-198-D (1) 7-Demethylpiericidin A1 | SN-198-B (2) 7-Demethyl-3'-rhamnopiericidin A1 | SN-198-E (3) Piericidin A1 | SN-198-C (4) 3'-rhamnopiericidin A1 |
|---|---|---|---|---|
| 1 | 3.36 (d) | 3.38 (d) | 3.37 (d) | 3.38 (d) |
| 2 | 5.38 (t) | 5.35 (t) | 5.41 (t) | 5.38 (t) |
| 4 | 2.76 (d) | 2.76 (d) | 2.78 (d) | 2.79 (d) |
| 5 | 5.62 (dt) | 5.63 (dt) | 5.60 (dt) | 5.61 (dt) |
| 6 | 6.05 (dd) | 6.03 (dd) | 6.09 (d) | 6.08 (d) |
| 7 | 6.15 (dd) | 6.15 (dd) | - | - |
| 8 | 5.47 (m)* | 5.47 (m)* | 5.21 (d) | 5.20 (d) |
| 9 | 2.31 (m) | 2.30 (m) | 2.68 (m) | 2.68 (m) |
| 10 | 3.62 (d) | 3.62 (d) | 3.63 (d) | 3.62 (d) |
| 12 | 5.47 (m)* | 5.47 (m)* | 5.47 (q) | 5.48 (q) |
| 13 | 1.62 (d) | 1.63 (d) | 1.62 (d) | 1.62 (d) |
| 14 | 1.60 (s) | 1.60 (s) | 1.63 (s) | 1.63 (s) |
| 15 | 0.86 (d) | 0.85 (d) | 0.81 (d) | 0.80 (d) |
| 16 | - | - | 1.75 (s) | 1.74 (s) |
| 17 | 1.74 (s) | 1.73 (s) | 1.80 (s) | 1.80 (s) |
*Signals are overlapped.
(Data adapted from Kimura et al.)
The absolute stereochemistry of 7-Demethylpiericidin A1 is presumed to follow that of Piericidin A1, with 9R and 10R configurations at the two stereogenic centers in the side chain .
Biological Activities
7-Demethylpiericidin A1 demonstrates significant biological activities, particularly antimicrobial and cytotoxic effects. The biological evaluation conducted by Kimura et al. provides valuable insights into its potential applications.
Table 2: Antimicrobial Activities of 7-Demethylpiericidin A1 and Related Compounds
| Microorganism | Inhibition zone (mm)* | |||
|---|---|---|---|---|
| SN-198-D (1) 7-Demethylpiericidin A1 | SN-198-B (2) 7-Demethyl-3'-rhamnopiericidin A1 | SN-198-E (3) Piericidin A1 | SN-198-C (4) 3'-rhamnopiericidin A1 | |
| Pseudomonas aeruginosa N-10 L-form | 10.7 | 13.4 | 10.3 | 13.4 |
| Salmonella typhimurium SL1102 | 0 | 0 | 0 | 0 |
| Bacillus subtilis rec+ | 0 | 0 | 0 | 0 |
| Bacillus subtilis rec- | 0 | 0 | 0 | 0 |
| Mycobacterium phlei IFO 3158 | 0 | 0 | 0 | 0 |
| Xanthomonas oryzae IFO 3312 | 26.9 | 14.5 | 29.8 | 19.4 |
| Xanthomonas citri IFO 3781 | 0 | 0 | 0 | 0 |
| Pyricularia oryzae IFO 5994 | 29.7 | 21.6 | 27.9 | 21.8 |
| Botrytis cinerea IFO 5365 | 22.6** | 15.2** | 23.7** | 16.7** |
*Paper disc (diameter, 8 mm) were used containing 40 μg of the compounds.
**Partial inhibition.
(Data adapted from Kimura et al.)
Cytotoxic Activities
7-Demethylpiericidin A1 demonstrates cytotoxicity against cancer cell lines, particularly epidermoid carcinoma KB cells. Interestingly, the presence of a sugar moiety in the rhamnopiericidin derivatives appears to enhance cytotoxicity while reducing antimicrobial efficacy.
Table 3: Cytotoxic Activities of 7-Demethylpiericidin A1 and Related Compounds
| Cell | IC50 (μg/ml)* | |||
|---|---|---|---|---|
| SN-198-D (1) 7-Demethylpiericidin A1 | SN-198-B (2) 7-Demethyl-3'-rhamnopiericidin A1 | SN-198-E (3) Piericidin A1 | SN-198-C (4) 3'-rhamnopiericidin A1 | |
| KB | 11.0 | 4.5 | 8.9 | 3.8 |
| K562 | >12.5 | 2.9 | >12.5 | 4.0 |
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